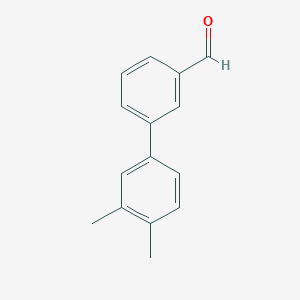

3',4'-Dimethylbiphenyl-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSMPXCQQMBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374381 | |

| Record name | 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-07-9 | |

| Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343604-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3',4'-Dimethylbiphenyl-3-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental insights and clear data presentation.

Core Chemical Properties

This compound, with the CAS number 343604-07-9, is a biphenyl derivative featuring methyl and aldehyde functional groups.[1][2][3][4][5] These substitutions are anticipated to influence its chemical reactivity and biological activity. A summary of its core chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][5] |

| Synonyms | 3-(3,4-Dimethylphenyl)benzaldehyde, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | [6] |

| CAS Number | 343604-07-9 | [1][4][5] |

| Molecular Formula | C₁₅H₁₄O | [1][2][4][5] |

| Molecular Weight | 210.27 g/mol | [1][2][5] |

| Physical State | Not definitively reported; likely a solid or liquid at room temperature | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and toluene, and insoluble in water.[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions.[8] The proposed synthetic route involves the coupling of 3-formylphenylboronic acid with 4-bromo-1,2-dimethylbenzene.

Representative Suzuki-Miyaura Coupling Protocol

The following is a representative experimental protocol for the synthesis of this compound based on general Suzuki-Miyaura coupling procedures.[9]

Materials:

-

3-Formylphenylboronic acid

-

4-Bromo-1,2-dimethylbenzene

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, Pd₂(dba)₃·CHCl₃)

-

Phosphine ligand (e.g., a biarylphosphine ligand)

-

Base (e.g., cesium fluoride, CsF)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylphenylboronic acid (1.5 equivalents), 4-bromo-1,2-dimethylbenzene (1 equivalent), cesium fluoride (10 equivalents), the phosphine ligand (0.1 equivalents), and the palladium catalyst (0.05 equivalents).

-

Add anhydrous tetrahydrofuran to the flask.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Purification:

The crude product can be purified using silica gel column chromatography. The specific eluent system would need to be determined empirically but a mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is a valuable tool for its identification.[10] Key expected absorption bands for this compound are summarized in Table 2. The most prominent feature would be the strong carbonyl (C=O) stretching vibration.[11]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Aldehyde C-H | Stretch | 2700-2800 | Weak to Medium | [10] |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium | [11] |

| Carbonyl C=O | Stretch | 1700-1720 | Strong | [10] |

| Aromatic C=C | Stretch | 1450-1600 | Medium | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton will be the most downfield signal due to the deshielding effect of the carbonyl group.[12] The aromatic protons will appear in the typical aromatic region, and their splitting patterns will depend on their substitution on the biphenyl rings. The two methyl groups on one of the phenyl rings will likely appear as singlets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region. The aromatic carbons will resonate in the mid-region of the spectrum, and the methyl carbons will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (210.27 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29).[13] Fragmentation of the biphenyl system may also be observed.

Potential Biological Activity and Applications in Drug Development

Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties.[14][15] The introduction of a carbaldehyde group can further enhance or modify these activities.

While no specific biological studies have been reported for this compound, its structural motifs suggest it could be a valuable scaffold for the development of novel therapeutic agents. The dimethylbiphenyl core is present in some anti-inflammatory agents, and the aldehyde functionality can participate in various chemical reactions, making it a useful intermediate for the synthesis of more complex molecules.[10] Further research is warranted to explore the biological potential of this compound.

Potential Drug Discovery Workflow

Caption: A potential workflow for evaluating the therapeutic potential.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for the related compound 3,4-dimethylbenzaldehyde, it is advisable to handle this chemical with care in a well-ventilated area, avoiding contact with skin and eyes.[16][17] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[16] In case of contact, rinse the affected area with plenty of water.[17] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylbenzaldehyde, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 3',4'-DIMETHYL-BIPHENYL-3-CARBALDEHYDE | CAS: 343604-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. mgc-europe.de [mgc-europe.de]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ijsdr.org [ijsdr.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

3',4'-Dimethylbiphenyl-3-carbaldehyde CAS number 343604-07-9

An In-depth Technical Guide to 3',4'-Dimethylbiphenyl-3-carbaldehyde

CAS Number: 343604-07-9

This technical guide provides a comprehensive overview of this compound, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical properties, outlines a probable synthetic route, and discusses its potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

This compound is an aromatic aldehyde with a biphenyl backbone. The presence of the aldehyde group and the dimethyl-substituted phenyl ring suggests potential for further chemical modifications and diverse biological interactions. A summary of its key chemical data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 343604-07-9 | [1][2] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| IUPAC Name | 3-(3,4-dimethylphenyl)benzaldehyde | [3] |

| Synonyms | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, 3-(3,4-Dimethylphenyl)benzaldehyde | [2] |

| InChI Key | XBVSMPXCQQMBOG-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)C | [3] |

Synthesis

The logical disconnection for a retrosynthetic analysis points to two primary starting materials: 3-formylphenylboronic acid and 4-bromo-1,2-dimethylbenzene (or a related organohalide).

2.1. Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed reaction would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide in the presence of a base.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

2.2. General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Suzuki-Miyaura coupling procedures.[6][7] Optimization of specific reagents, catalysts, bases, solvents, and reaction conditions would be necessary to achieve a high yield of the desired product.

Materials:

-

3-Formylphenylboronic acid

-

4-Bromo-1,2-dimethylbenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (for biphasic systems)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1.0-1.5 equivalents) and 4-bromo-1,2-dimethylbenzene (1.0 equivalent).

-

Addition of Catalyst and Base: Add the palladium catalyst (0.01-0.05 equivalents) and the base (2.0-3.0 equivalents).

-

Solvent Addition and Degassing: Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

As of the date of this document, there is no specific information in the scientific literature detailing the biological activity or mechanism of action of this compound. However, the broader class of biphenyl derivatives is known to exhibit a wide range of pharmacological properties.

Biphenyl-containing compounds have been investigated for various therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Numerous biphenyl derivatives have shown efficacy against various bacterial and fungal strains.[8]

-

Anti-inflammatory and Analgesic Effects: The biphenyl scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Certain substituted biphenyls have been explored as potential anti-proliferative agents.[8]

-

Antihypertensive Properties: Some biphenyl derivatives are known to have an impact on blood pressure regulation.

-

Antidiabetic Activity: This class of compounds has also been investigated for its potential in managing diabetes.[8]

Given the diverse biological roles of biphenyl derivatives, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic value. The aldehyde functional group also provides a reactive handle for the synthesis of a library of derivatives, such as imines, oximes, or by oxidation to a carboxylic acid, which could be used in fragment-based drug discovery or for structure-activity relationship (SAR) studies.

Future Directions

The lack of specific biological data for this compound highlights an opportunity for further research. A logical workflow for investigating this compound would involve:

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound is a readily synthesizable organic compound with potential for further investigation in the fields of medicinal chemistry and materials science. While its specific biological properties are currently uncharacterized, its structural similarity to other biologically active biphenyls suggests it may be a valuable starting point for the development of novel therapeutic agents. Further research is required to elucidate its synthesis, reactivity, and biological profile.

References

- 1. 3',4'-DIMETHYL-BIPHENYL-3-CARBALDEHYDE | CAS: 343604-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 343604-07-9 | this compound | Tetrahedron [thsci.com]

Technical Guide: Physicochemical Properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 3',4'-Dimethylbiphenyl-3-carbaldehyde, a biphenyl derivative of interest in various research and development applications. The information is presented to be accessible and actionable for professionals in the fields of chemistry and drug discovery.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data points are essential for a variety of applications, including stoichiometric calculations, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C15H14O | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [2][3] |

| Alternate Molecular Weight | 210.275 g/mol | [1] |

| CAS Number | 343604-07-9 | [1][2][3] |

| Synonyms | 3-(3,4-Dimethylphenyl)benzaldehyde, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, 3',4'-Dimethyl[1,1'-biphenyl]-3-carboxaldehyde | [3] |

Conceptual Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound. This process ensures the purity, identity, and structural integrity of the compound before its use in further research applications.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available, this section outlines general methodologies that are commonly employed for compounds of this class.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls such as this compound is often achieved via a Suzuki-Miyaura cross-coupling reaction. A representative protocol is described below:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-formylphenylboronic acid (1.1 equivalents), 4-bromo-1,2-dimethylbenzene (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Analytical Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton (typically around 9-10 ppm), and the methyl groups. The integration of these peaks will correspond to the number of protons in each environment.

-

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm).

-

-

Mass Spectrometry (MS):

-

The sample is analyzed by a suitable mass spectrometry technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the compound will exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde. Bands in the aromatic region (around 3000-3100 cm⁻¹ for C-H stretching and 1450-1600 cm⁻¹ for C=C stretching) will also be present.

-

-

Purity Analysis (HPLC):

-

The purity of the final compound is typically determined by high-performance liquid chromatography (HPLC). A solution of the compound is injected onto a suitable column (e.g., C18) and eluted with a mobile phase (e.g., a mixture of acetonitrile and water). The purity is calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram.

-

References

Structure Elucidation of 3',4'-Dimethylbiphenyl-3-carbaldehyde: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3',4'-Dimethylbiphenyl-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive methodologies and generalized experimental protocols to offer a robust framework for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing foundational knowledge and practical guidance. The guide details a probable synthetic route via the Suzuki-Miyaura coupling reaction, presents predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) in structured tables, and outlines representative experimental protocols. Furthermore, a hypothetical biological signaling pathway is proposed and visualized to stimulate further research into the potential pharmacological applications of this class of compounds.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1] The substitution pattern on the biphenyl rings plays a crucial role in modulating these properties. This compound is a specific isomer whose detailed characterization is not extensively reported in publicly available literature. This guide aims to fill this gap by providing a detailed theoretical and practical framework for its structural elucidation.

The core structure consists of two phenyl rings linked together. One ring is substituted with a carbaldehyde group at the 3-position, while the other is substituted with methyl groups at the 3' and 4' positions. This specific arrangement of functional groups is expected to influence its chemical reactivity, spectroscopic signature, and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 343604-07-9 | [2] |

| Molecular Formula | C₁₅H₁₄O | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| IUPAC Name | 3-(3,4-dimethylphenyl)benzaldehyde | [3] |

| Synonyms | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde, 3',4'-Dimethylbiphenyl-3-carboxaldehyde | [4] |

Synthesis

The most probable and widely applicable method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would involve the reaction of 3-bromobenzaldehyde with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this specific reaction.

Materials:

-

3-Bromobenzaldehyde (1.0 eq)

-

3,4-Dimethylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde, 3,4-dimethylphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add toluene and water (typically in a 4:1 to 10:1 ratio).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show signals corresponding to the aldehyde proton, the aromatic protons on both rings, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 - 7.5 | m | 4H | Aromatic protons on the aldehyde-bearing ring |

| ~7.4 - 7.2 | m | 3H | Aromatic protons on the dimethyl-substituted ring |

| ~2.3 | s | 6H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~145 - 125 | Aromatic carbons |

| ~20 | Methyl carbons (-CH₃) |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 209 | [M-H]⁺ (Loss of a hydrogen atom) |

| 181 | [M-CHO]⁺ (Loss of the formyl group) |

| 165 | [M-CHO-CH₃]⁺ (Loss of formyl and one methyl group) |

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3050 | Aromatic C-H | Stretch |

| ~2920, 2850 | Aliphatic C-H (methyl) | Stretch |

| ~2820, 2720 | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1700 | C=O (Aldehyde) | Stretch |

| ~1600, 1480 | Aromatic C=C | Stretch |

Potential Biological Activity and Signaling Pathway (Hypothetical)

Biphenyl derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the carbaldehyde group, a known reactive moiety, could suggest potential interactions with biological macromolecules.

For the purpose of stimulating further investigation, a hypothetical signaling pathway is proposed where this compound acts as an inhibitor of a pro-inflammatory pathway, such as the NF-κB signaling cascade. This is a plausible area of investigation given the known anti-inflammatory properties of some biphenyl compounds.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential characteristics of this compound. While direct experimental data remains to be published, the predictive models and generalized protocols presented herein offer a valuable starting point for researchers. The proposed synthetic route via Suzuki-Miyaura coupling is a high-yield and versatile method. The predicted spectroscopic data provides a benchmark for the characterization of this compound. The hypothetical biological pathway is intended to inspire further research into the pharmacological potential of this and related biphenyl carbaldehydes. Further experimental validation is necessary to confirm the data and explore the potential applications of this molecule.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the biphenyl derivative, 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde. This compound holds significance as a potential building block in the development of novel pharmaceutical agents and functional materials. This document outlines a probable synthetic pathway, details a generalized experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and presents its key physicochemical and spectroscopic data.

Core Compound Properties

| Property | Value |

| Chemical Name | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde |

| CAS Number | 343604-07-9[1][2][3] |

| Molecular Formula | C₁₅H₁₄O[1][2] |

| Molecular Weight | 210.27 g/mol [1][2] |

| Boiling Point | 353.6°C at 760 mmHg[1] |

| Density | 1.056 g/cm³[1] |

Synthesis Pathway: Suzuki-Miyaura Coupling

The most direct and widely employed method for the synthesis of unsymmetrical biaryls such as 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the target molecule, two primary retrosynthetic disconnections are possible, as illustrated below.

Caption: Retrosynthetic analysis of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

This section provides a representative experimental protocol for the synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde based on established Suzuki-Miyaura coupling procedures.[4][5][6]

Materials:

-

3-Bromobenzaldehyde (or 4-Bromo-1,2-dimethylbenzene)

-

3,4-Dimethylphenylboronic acid (or 3-Formylphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzaldehyde (1.0 eq), 3,4-dimethylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Characterization Data

The following tables summarize the expected and reported spectroscopic data for 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde and its precursors.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | ~10.0 | s | 1H | -CHO |

| ~7.9-7.4 | m | 7H | Ar-H | |

| ~2.3 | s | 6H | -CH₃ | |

| 3-Bromobenzaldehyde | 9.98 | s | 1H | -CHO |

| 7.86 | s | 1H | Ar-H | |

| 7.77 | d | 1H | Ar-H | |

| 7.61 | d | 1H | Ar-H | |

| 7.49 | t | 1H | Ar-H | |

| 3,4-Dimethylbenzaldehyde | 9.96 | s | 1H | -CHO |

| 7.77 | d | 2H | Ar-H | |

| 7.32 | d | 2H | Ar-H | |

| 2.43 | s | 3H | -CH₃ |

Note: Data for the target compound is predicted based on analogous structures. Data for precursors is from literature.[7][8]

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) |

| 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | ~192.0, ~141.0, ~138.0, ~137.0, ~136.0, ~130.0, ~129.0, ~128.0, ~127.0, ~125.0, ~20.0, ~19.0 |

| 3-Bromobenzaldehyde | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 |

| 3,4-Dimethylbenzaldehyde | 192.1, 145.6, 134.2, 129.9, 129.7, 22.0 |

Note: Data for the target compound is predicted based on analogous structures. Data for precursors is from literature.[7][8]

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Key Absorptions (cm⁻¹) | Assignment |

| 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | ~1705 | C=O stretch (aromatic aldehyde) |

| ~2820, ~2720 | C-H stretch (aldehyde) | |

| ~3030 | C-H stretch (aromatic) | |

| ~2920 | C-H stretch (aliphatic) |

Note: Data is predicted based on typical values for aromatic aldehydes.

Table 4: Mass Spectrometry (MS) Data

| Compound | (m/z) | Assignment |

| 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | 210.10 | [M]⁺ |

| 209.10 | [M-H]⁺ | |

| 181.09 | [M-CHO]⁺ |

Note: Data represents the predicted major fragments in electron ionization mass spectrometry.

This guide provides a foundational understanding for the synthesis and characterization of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde. Researchers are encouraged to consult the primary literature for more specific reaction conditions and detailed analytical data.

References

- 1. 3',4'-DIMETHYL-BIPHENYL-3-CARBALDEHYDE | CAS: 343604-07-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 3',4'-Dimethyl-biphenyl-3-carbaldehyde, CasNo.343604-07-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. diva-portal.org [diva-portal.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-(3,4-DIMETHYLPHENYL)BENZALDEHYDE

Disclaimer: Publicly available experimental data on the specific physical properties of 3-(3,4-dimethylphenyl)benzaldehyde is limited. This guide provides computed data for the target compound and experimental data for structurally related compounds to offer valuable reference points for researchers.

This technical guide offers a comprehensive overview of the known and predicted physical characteristics of 3-(3,4-dimethylphenyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, presents detailed experimental protocols for property determination, and includes a logical workflow for the characterization of a novel chemical compound.

Core Physical and Chemical Properties

3-(3,4-dimethylphenyl)benzaldehyde is an aromatic aldehyde. Its structure, featuring a benzaldehyde moiety linked to a 3,4-dimethylphenyl group, suggests it is likely a solid or high-boiling liquid at room temperature with low solubility in water but good solubility in organic solvents.

Quantitative Physical Properties

The following table summarizes the available physical property data for 3-(3,4-dimethylphenyl)benzaldehyde and its related isomers. This allows for a comparative analysis of their physical characteristics.

| Property | 3-(3,4-dimethylphenyl)benzaldehyde | 4-(3,4-dimethylphenyl)benzaldehyde | 3,4-Dimethylbenzaldehyde | 3-(3,4-dimethoxyphenyl)benzaldehyde |

| Molecular Formula | C15H14O | C15H14O[1] | C9H10O[2][3] | C15H14O3 |

| Molecular Weight | 210.27 g/mol | 210.27 g/mol | 134.18 g/mol [2] | 242.27 g/mol [4] |

| Boiling Point | Not Available | 349.4 °C at 760 mmHg[5] | 226 °C (lit.)[2], 233 °C[3] | Not Available |

| Melting Point | Not Available | Not Available | 0 °C[3] | Not Available |

| Density | Not Available | 1.056 g/cm³[5] | 1.012 g/mL at 25 °C (lit.)[2], 1.017 at 20°C[3] | Not Available |

| Refractive Index | Not Available | 1.591[5] | n20/D 1.551 (lit.)[2] | Not Available |

| Solubility in Water | Insoluble (predicted) | Insoluble (predicted) | Insoluble[3] | Not Available |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and toluene (predicted)[3] | Soluble (predicted) | Soluble in ethanol, ether and toluene[3] | Not Available |

| Vapor Pressure | Not Available | Not Available | 0.1 mmHg at 25°C[3] | Not Available |

| Flash Point | Not Available | 162.3 °C[5] | Not Applicable[2] | Not Available |

| pKa | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are standard procedures applicable to organic compounds like 3-(3,4-dimethylphenyl)benzaldehyde.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

-

2. Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The liquid is heated gently.

-

As the liquid boils and the vapor rises, the temperature on the thermometer will stabilize.

-

The constant temperature at which the liquid condenses and is collected in the receiving flask is recorded as the boiling point.

-

3. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the concentration of a solute in a saturated solution in a given solvent at a specific temperature.

-

Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, temperature-controlled bath, analytical balance, filtration device (e.g., syringe filters), and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a temperature-controlled shaker or stirrer.

-

The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the mixture is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the solute in the filtrate is determined using a pre-calibrated analytical method.

-

The solubility is expressed in units such as g/L or mol/L.[6]

-

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel chemical compound.

Caption: Workflow for Compound Synthesis and Characterization.

References

- 1. 4-(3,4-Dimethylphenyl)benzaldehyde | C15H14O | CID 2758544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylbenzaldehyde 98 5973-71-7 [sigmaaldrich.com]

- 3. 3,4-Dimethylbenzaldehyde (3,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 4. 3-(3,4-Dimethoxyphenyl)benzaldehyde | C15H14O3 | CID 2758405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3,4-dimethylphenyl)benzaldehyde price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Biphenyl Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for biphenyl carbaldehydes. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their spectral characteristics is crucial for their synthesis, identification, and structural elucidation. This document presents tabulated spectral data for key isomers, detailed experimental protocols for data acquisition, and visual representations of NMR principles and workflows.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for biphenyl-2-carbaldehyde, biphenyl-3-carbaldehyde, and biphenyl-4-carbaldehyde. All data were recorded in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data of Biphenyl Carbaldehydes in CDCl₃

| Compound | Aldehyde Proton (δ, s, 1H) | Aromatic Protons (δ, m) |

| Biphenyl-2-carbaldehyde | 10.00 | 8.05-8.03 (1H), 7.63 (td, J = 7.5, 1.4 Hz, 1H), 7.50-7.42 (5H), 7.39-7.37 (2H)[1] |

| Biphenyl-3-carbaldehyde | 10.09 | 8.11 (t, J = 1.7 Hz, 1H), 7.86 (dd, J = 7.6, 1.7 Hz, 2H), 7.64-7.53 (3H), 7.50-7.46 (2H), 7.40-7.39 (1H)[1] |

| Biphenyl-4-carbaldehyde | 10.00 | 7.89 (d, J = 8.1 Hz, 2H), 7.69 (d, J = 8.2 Hz, 2H), 7.58 (d, J = 7.6 Hz, 2H), 7.44 (t, J = 7.5 Hz, 2H), 7.38 (t, J = 7.1 Hz, 1H)[2] |

Table 2: ¹³C NMR Spectral Data of Biphenyl Carbaldehydes in CDCl₃

| Compound | Carbonyl Carbon (δ) | Aromatic Carbons (δ) |

| Biphenyl-2-carbaldehyde | 192.44 | 145.98, 137.75, 133.72, 133.60, 130.81, 130.13, 128.46, 128.15, 127.80, 127.57[3] |

| Biphenyl-3-carbaldehyde | Not explicitly provided | Data not available in the searched results. |

| Biphenyl-4-carbaldehyde | 191.9 | 147.0, 139.6, 135.1, 130.2, 129.0, 128.5, 127.6, 127.3[2] |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of biphenyl carbaldehydes, based on standard practices in the field.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid spectral interference from impurities.

-

Solvent: Dissolve approximately 5-10 mg of the biphenyl carbaldehyde derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents may be used depending on the solubility of the compound and the desired chemical shift referencing.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 4-16 scans are usually sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Spectral Width: A spectral width of approximately 200-250 ppm is standard.

-

3. Data Processing:

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all signals.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of biphenyl carbaldehydes.

References

An In-depth Technical Guide to 3',4'-Dimethylbiphenyl-3-carbaldehyde

IUPAC Name: 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde

CAS Number: 343604-07-9

Abstract

3',4'-Dimethylbiphenyl-3-carbaldehyde is a biphenyl derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly within the realms of materials science and drug discovery. Its structure, featuring a biphenyl core with methyl and aldehyde functional groups, allows for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and an exploration of its potential applications in research and development.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1. While experimental physical properties such as melting and boiling points are not widely reported, these can be estimated based on its molecular structure and comparison with related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde | N/A |

| Synonyms | 3-(3,4-Dimethylphenyl)benzaldehyde | N/A |

| CAS Number | 343604-07-9 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | Not specified (likely off-white to pale yellow solid) | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, dioxane, ethyl acetate) and insoluble in water. | N/A |

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of unsymmetrical biphenyls such as this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

General Reaction Scheme

The synthesis involves the coupling of 3-formylphenylboronic acid with 4-bromo-1,2-dimethylbenzene (or vice versa, coupling 3-bromobenzaldehyde with 3,4-dimethylphenylboronic acid) in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.

Materials:

-

3-Formylphenylboronic acid

-

4-Bromo-1,2-dimethylbenzene

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or nitrogen/argon balloon setup

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.0 equivalent), 4-bromo-1,2-dimethylbenzene (1.1 equivalents), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate in medicinal chemistry.

Role as a Pharmaceutical Intermediate

Biphenyl scaffolds are present in numerous approved drugs and clinical candidates, valued for their ability to orient functional groups in specific vectors and to interact with biological targets. The aldehyde group in this compound is a particularly useful functional handle for further chemical transformations, such as:

-

Reductive amination: To introduce amine functionalities and build more complex side chains.

-

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.

-

Condensation reactions: To form heterocycles such as imines, oximes, and hydrazones.

These transformations allow for the exploration of the chemical space around the biphenyl core, which is a key activity in lead optimization during drug discovery.

Potential as a Building Block for Biologically Active Molecules

Derivatives of biphenyl compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this compound could be explored for the development of novel therapeutic agents. For instance, related biphenyl mannoside structures have been investigated as FimH antagonists for the treatment of urinary tract infections. While a direct link has not been established, it exemplifies the potential for biphenyl aldehydes to serve as starting materials for such complex glycoside derivatives.

Logical Relationship in Drug Discovery

Caption: Potential pathways for utilizing the target compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate whose synthesis is readily achievable through modern cross-coupling methodologies. While direct applications are not yet widely reported, its structural features make it a promising starting point for the synthesis of novel compounds for materials science and for the generation of diverse chemical libraries for biological screening in drug discovery programs. Further research into the derivatization and biological evaluation of this compound and its analogues is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Solubility of 3',4'-Dimethylbiphenyl-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3',4'-Dimethylbiphenyl-3-carbaldehyde, a specialized organic compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for its experimental determination. The principles and protocols outlined herein are broadly applicable to the characterization of novel organic compounds in research and development settings, particularly within the pharmaceutical and chemical industries.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) as it significantly influences its bioavailability, processability, and formulation. For a compound like this compound, understanding its solubility profile in various organic solvents is essential for several stages of development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is paramount for achieving high purity and yield.

-

Formulation: The choice of excipients and delivery systems often depends on the solubility of the API.

-

Analytical Method Development: Solvents for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy must be chosen based on the compound's solubility.

The general principle of "like dissolves like" provides a preliminary guide to solubility.[1][2] this compound, with its biphenyl core, is largely non-polar, suggesting good solubility in non-polar organic solvents.[3][4] However, the presence of a polar carbaldehyde group may impart some degree of solubility in more polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity Index | Anticipated Solubility (at 25°C) |

| Hexane | Non-polar alkane | 0.1 | High |

| Toluene | Non-polar aromatic | 2.4 | High |

| Dichloromethane | Halogenated | 3.1 | Moderate to High |

| Diethyl Ether | Ether | 4.0 | Moderate to High |

| Acetone | Ketone | 5.1 | Moderate |

| Ethanol | Alcohol | 5.2 | Low to Moderate |

| Methanol | Alcohol | 6.6 | Low |

| Water | Aqueous | 10.2 | Very Low/Insoluble |

Note: This table is for illustrative purposes only. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the qualitative and semi-quantitative solubility of a solid organic compound such as this compound. This protocol is a composite of standard laboratory procedures.[1][5][6]

3.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Optional: HPLC, UV-Vis spectrophotometer, or NMR for quantitative analysis

3.2. Qualitative Solubility Determination

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[1]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Record the observations for each solvent tested.

3.3. Semi-Quantitative Solubility Determination (Shake-Flask Method)

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter may be necessary.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant to obtain the dissolved solid.

-

Quantification: Weigh the residue to determine the mass of the compound that dissolved in the known volume of solvent.

-

Calculation: Calculate the solubility in terms of g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. A systematic approach, as outlined, will enable researchers and drug development professionals to generate the critical data required for advancing their projects. The anticipated high solubility in non-polar organic solvents and lower solubility in polar solvents should be confirmed through rigorous experimentation.

References

Methodological & Application

Applications of 3',4'-Dimethylbiphenyl-3-carbaldehyde in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethylbiphenyl-3-carbaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis. Its biphenyl scaffold, substituted with methyl groups and a reactive aldehyde functionality, allows for its incorporation into a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its utility in the synthesis of stilbene derivatives and secondary amines. These transformations are fundamental in the construction of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.

Core Applications and Methodologies

The aldehyde group in this compound is the primary site of reactivity, enabling its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The most prominent applications include olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of stilbene derivatives, and reductive amination for the preparation of substituted amines.

I. Synthesis of Stilbene Derivatives via Olefination Reactions

Stilbene and its derivatives are an important class of compounds with diverse biological activities and applications in materials science.[1] this compound is a key precursor for the synthesis of asymmetrically substituted stilbenes.

A. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[2] It involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt, to produce an alkene and triphenylphosphine oxide.[3]

Reaction Scheme:

Figure 1. General scheme of the Wittig reaction with this compound.

Experimental Protocol: Synthesis of a 3-(3',4'-Dimethylbiphenyl)-stilbene Derivative

This protocol is a representative procedure for the Wittig olefination of an aromatic aldehyde.[2][4]

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (excess) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative.

B. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for alkene synthesis, often favoring the formation of (E)-alkenes.[5][6] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[5]

Reaction Scheme:

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: 3',4'-Dimethylbiphenyl-3-carbaldehyde as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3',4'-Dimethylbiphenyl-3-carbaldehyde as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds with potential applications in drug discovery and materials science. The protocols detailed below are representative methods for the functionalization of this aldehyde, leading to the formation of stilbenes, amines, and carboxylic acids. Furthermore, potential biological signaling pathways that derivatives of this compound may modulate are discussed, providing a rationale for its use in the development of novel therapeutic agents.

Overview of Synthetic Transformations

This compound serves as a valuable starting material for a variety of organic transformations, primarily leveraging the reactivity of the aldehyde functional group. Key reactions include:

-

Wittig Reaction: For the synthesis of stilbene derivatives, which are known to possess a wide range of biological activities.

-

Reductive Amination: To produce substituted amines, providing access to compounds with potential pharmacological properties.

-

Oxidation: For the conversion to the corresponding carboxylic acid, a common building block in medicinal chemistry.

These transformations enable the diversification of the 3',4'-dimethylbiphenyl scaffold, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of (E)-1-(3',4'-Dimethylbiphenyl-3-yl)-2-phenylethene (Stilbene Derivative) via Wittig Reaction

This protocol describes the conversion of this compound to a stilbene derivative using a Wittig reagent.

Reaction Scheme:

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

1-Propanol

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

-

Add dichloromethane to dissolve the reactants.

-

With vigorous stirring, add 50% aqueous sodium hydroxide solution (3.0 eq) dropwise.

-

Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add an equal volume of water and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., 1-propanol/water) to yield the desired stilbene derivative.[1][2][3][4]

Expected Outcome:

The reaction is expected to yield the (E)-stilbene as the major product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-((3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methyl)aniline (Amine Derivative) via Reductive Amination

This protocol outlines the synthesis of a secondary amine derivative through the reductive amination of this compound with aniline.

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous DCE or THF in a round-bottom flask.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Synthesis of 3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid via Oxidation

This protocol describes the oxidation of the aldehyde group to a carboxylic acid.

Reaction Scheme:

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

-

Acetone or a mixture of t-butanol and water

-

Sulfuric acid (H₂SO₄) (if using KMnO₄)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure (using KMnO₄):

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a t-butanol/water mixture.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (2.0-3.0 eq) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the mixture with concentrated HCl to pH ~2.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Data Presentation

Table 1: Summary of Synthetic Transformations and Expected Products

| Starting Material | Reaction Type | Key Reagents | Product | Potential Applications |

| This compound | Wittig Reaction | Benzyltriphenylphosphonium chloride, NaOH | (E)-1-(3',4'-Dimethylbiphenyl-3-yl)-2-phenylethene | Antifungal, Anticancer, Materials Science |

| This compound | Reductive Amination | Aniline, NaBH(OAc)₃ | N-((3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)methyl)aniline | Kinase Inhibitors, CNS-active agents |

| This compound | Oxidation | KMnO₄ or Jones Reagent | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid | Anti-inflammatory agents, Agrochemicals |

Potential Biological Applications and Signaling Pathways

Biphenyl derivatives are prevalent in many biologically active compounds and approved drugs.[5] The derivatives synthesized from this compound may exhibit a range of pharmacological activities.

Antifungal Activity

Biphenyl compounds have been identified as potent antifungal agents.[5][6][7] The mechanism of action for some antifungal biphenyl derivatives involves the disruption of the fungal cell membrane or inhibition of key enzymes.[5] For instance, some azole antifungals containing a biphenyl moiety act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[7]

Diagram 1: Antifungal Mechanism of Action

Caption: Putative mechanism of antifungal action for biphenyl derivatives targeting CYP51.

Kinase Inhibitory Activity

The biphenyl scaffold is a common feature in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and is frequently mutated in cancer.[8][9][10] Biphenyl derivatives can be designed to target specific kinases within this pathway.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Potential inhibition points for biphenyl derivatives in the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a readily functionalizable intermediate with significant potential for the synthesis of novel compounds for drug discovery and materials science. The synthetic protocols provided herein offer a starting point for the generation of diverse libraries of stilbene, amine, and carboxylic acid derivatives. The exploration of these derivatives as potential antifungal agents and kinase inhibitors, particularly targeting pathways like PI3K/Akt/mTOR, represents a promising avenue for future research.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activities and signaling pathway interactions are based on the broader class of biphenyl derivatives and would need to be confirmed experimentally for any newly synthesized compounds.

References

- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]